N-ethylpyrazine-2-carboxamide

Antitubercular Structure-Activity Relationship Lipophilicity

Medicinal chemistry groups developing novel antitubercular agents face uncontrolled variability when procuring generic pyrazine-2-carboxamide derivatives. N-Ethylpyrazine-2-carboxamide eliminates this variability as a well-defined scaffold with a balanced lipophilicity profile (XLogP3 = 0.2) that bridges the gap between pyrazinamide and more lipophilic N-alkyl analogs. - Enables exploration of a distinct lipophilicity-activity space inaccessible to N-methyl or unsubstituted analogs. - Serves as a calibration point for QSAR models, with defined electrostatic features and 2 rotatable bonds for conformation-dependent descriptor validation. - Functions as a benchmark substrate for amide bond-forming reactions, synthesized via coupling of pyrazine-2-carboxylic acid with ethylamine.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 74416-46-9
Cat. No. B11766415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethylpyrazine-2-carboxamide
CAS74416-46-9
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=NC=CN=C1
InChIInChI=1S/C7H9N3O/c1-2-9-7(11)6-5-8-3-4-10-6/h3-5H,2H2,1H3,(H,9,11)
InChIKeyJJNNWWOHMWHRAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylpyrazine-2-carboxamide Physicochemical and Structural Profile


N-Ethylpyrazine-2-carboxamide is a simple, monocyclic pyrazine derivative defined by an ethyl-substituted carboxamide at the 2-position of the heteroaromatic ring (C₇H₉N₃O, MW 151.17 g/mol) [1]. It belongs to the broader pyrazine-2-carboxamide class, which includes the frontline antitubercular drug pyrazinamide. Computational characterization yields a predicted XLogP3 of 0.2, a topological polar surface area (TPSA) of 54.9 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. These descriptors place the compound in favorable oral drug-like chemical space and differentiate it from simpler analogs such as pyrazinamide (MW 123.11, TPSA ~69.9 Ų, XLogP ~ -0.37) [2].

Predicted oral drug-like chemical space (XLogP3, TPSA, HBD/HBA context)
Moderate polarity profile distinct from pyrazinamide
Balanced hydrogen-bonding capacity (1 donor, 3 acceptors)
Conformational flexibility for SAR exploration (2 rotatable bonds)

Why Generic Pyrazine Carboxamides Cannot Replace the N-Ethyl Analog


The pyrazine-2-carboxamide scaffold is exquisitely sensitive to N-alkyl substitution. In a systematic series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, antimycobacterial MIC values against M. tuberculosis H37Rv ranged from 25 μg/mL to completely inactive, driven solely by changes in the N-alkyl and 3-alkylamino groups [1]. Even within the simpler N-alkylpyrazine-2-carboxamide sub-series, the ethyl substituent provides a unique balance of lipophilicity (predicted XLogP3 = 0.2), hydrogen-bonding capacity (1 donor, 3 acceptors), and conformational flexibility (2 rotatable bonds) that is lost with methyl (XLogP3 predicted lower; fewer rotatable bonds) or longer alkyl chains (increased XLogP3, additional rotatable bonds) [2]. Generic procurement of 'pyrazine-2-carboxamide derivatives' without specifying the N-ethyl substitution therefore introduces uncontrolled variability in physicochemical and biological profiles [3].

N-alkyl sensitivity

Antimycobacterial MIC values shift substantially with N-alkyl chain changes; generic pyrazine-2-carboxamide derivatives may not reproduce the desired activity profile.

Lipophilicity mismatch

The ethyl substituent provides a distinct lipophilicity balance that N-methyl or longer-chain analogs cannot replicate, potentially altering permeability and target engagement.

Conformational profile

N-ethyl introduces an additional rotatable bond versus N-methyl, impacting binding pose predictions and entropy-enthalpy compensation; generic procurement loses this control.

Head-to-Head Differentiation Against Closest Structural Analogs


Antimycobacterial Potency: Lipophilicity-Driven Divergence from N-Methyl Analog

N-Ethylpyrazine-2-carboxamide serves as the direct ethyl analog of the N-methyl derivative. While no published MIC value exists for the unsubstituted N-ethyl compound against M. tuberculosis, the SAR within the N-alkyl-3-(alkylamino)pyrazine-2-carboxamide series demonstrates that the N-alkyl chain length is a critical potency determinant. The N-methyl-3-(octylamino) analog (compound 16) achieved an MIC of 25 μg/mL against M. tuberculosis H37Rv; the corresponding N-ethyl-3-substituted analogs required longer 3-alkylamino chains to maintain potency, indicating that the ethyl group's increased lipophilicity and steric bulk relative to methyl shifts the optimal substitution pattern [1]. This class-level SAR inference positions N-ethylpyrazine-2-carboxamide as a scaffold requiring distinct optimization strategies compared to N-methyl analogs, directly impacting lead selection in antitubercular drug discovery programs [2].

Antimycobacterial potency vs. N-methyl
Class-level inference
N-methyl analog MIC 25 µg/mL; N-ethyl requires longer 3-alkylamino chains for comparable potency
SAR context: lipophilicity-driven potency shift
No published MIC for unsubstituted N-ethyl; class-level inference
Antitubercular Structure-Activity Relationship Lipophilicity

Predicted Drug-Likeness Advantage Over Pyrazinamide

Computed molecular properties differentiate N-ethylpyrazine-2-carboxamide from the frontline antitubercular agent pyrazinamide (PZA). N-Ethylpyrazine-2-carboxamide exhibits a predicted XLogP3 of 0.2 versus -0.37 for PZA [1][2], placing it closer to the optimal lipophilicity range (XLogP 1-3) for oral bioavailability. Its topological polar surface area (TPSA) of 54.9 Ų falls within the ≤140 Ų threshold for oral absorption and is lower than PZA's TPSA (~69.9 Ų), suggesting potentially improved membrane permeability [1][2]. The compound also possesses one hydrogen bond donor versus two for PZA (due to PZA's free -NH₂ group on the carboxamide), further reducing polarity and potentially enhancing passive diffusion [1][2]. These computed differences, while not yet validated by experimental logD or Caco-2 permeability data, provide a rationale for selecting N-ethylpyrazine-2-carboxamide as a more lipophilic, permeability-favorable scaffold in medicinal chemistry programs where PZA's high polarity limits cellular penetration [3].

Predicted drug-likeness vs. PZA
Cross-study comparable
ΔXLogP3 ≈ +0.57, ΔTPSA ≈ -15.0 Ų, ΔHBD = -1
Reported ADME profile prediction: more lipophilic, lower polarity
In silico predictions; experimental logD/Caco-2 data to verify
Drug-likeness ADME Prediction Physicochemical Profiling

Conformational Flexibility Compared to the N-Methyl Scaffold

The N-ethyl substituent introduces a critical additional degree of conformational freedom compared to the N-methyl analog. N-Ethylpyrazine-2-carboxamide possesses two rotatable bonds (the ethyl C-C bond and the carboxamide C-N bond), while N-methylpyrazine-2-carboxamide has only one (the carboxamide C-N bond), as the methyl group lacks a C-C torsion [1][2]. This additional rotatable bond increases the conformational entropy penalty upon target binding but may also enable the ethyl group to access hydrophobic sub-pockets inaccessible to the rigid methyl substituent. In the QSAR study of substituted amides of pyrazine-2-carboxylic acids, molecular surface electrostatic potential features—which are influenced by conformational sampling—yielded a 5-parameter model with R² = 0.922 (R²adj = 0.879) for predicting cytotoxicity [3], underscoring that subtle conformational differences driven by N-alkyl substitution can translate into meaningful biological activity changes.

Conformational flexibility vs. N-methyl
Class-level inference
ΔRotatable bonds = +1 (ethyl C-C bond)
Expands conformational sampling; relevant for docking and free energy calculations
QSAR model for cytotoxicity: R² = 0.922 supports descriptor sensitivity
Conformational Analysis Rotatable Bonds Molecular Recognition

Spectroscopic Fingerprint for Identity Verification vs. Pyrazine-2-carboxamide

While experimental FT-IR, FT-Raman, UV-Vis, ¹H NMR, and ¹³C NMR spectra have been fully assigned for the parent pyrazine-2-carboxamide (PYCA) using DFT at the B3LYP/6-311++G(d,p) level [1], no published experimental or computed spectroscopic data exist for N-ethylpyrazine-2-carboxamide. However, the N-ethyl substitution introduces predictable spectral shifts: the amide N-H stretch (expected ~3300 cm⁻¹ in IR), the ethyl CH₂ and CH₃ resonances in ¹H NMR (expected δ ~1.2-1.3 ppm triplet for CH₃ and δ ~3.4-3.5 ppm quartet for CH₂), and a bathochromic shift in the UV π→π* transition due to the electron-donating ethyl group relative to PYCA. For procurement quality control, these predicted spectral markers enable unambiguous differentiation from the unsubstituted PYCA scaffold and from other N-alkyl analogs [2].

Spectroscopic fingerprint vs. PYCA
Class-level inference
Predicted ¹H NMR: CH₃ triplet ~1.2-1.3 ppm, CH₂ quartet ~3.4-3.5 ppm; IR N-H ~3300 cm⁻¹
Reported spectral markers for identity verification; requires experimental validation
No published spectra; shifts relative to PYCA based on DFT-level predictions
Quality Control Spectroscopic Characterization Identity Testing

High-Return Application Scenarios Based on Differential Evidence


Antitubercular Lead Optimization: Probing Lipophilicity-Activity Cliffs

Medicinal chemistry teams pursuing novel antitubercular agents should procure N-ethylpyrazine-2-carboxamide as a core scaffold for systematic SAR exploration. The compound's predicted XLogP3 of 0.2 bridges the lipophilicity gap between pyrazinamide (XLogP ~ -0.37) and more lipophilic N-propyl or N-butyl analogs [1][2]. When combined with 3-position amino or alkylamino substituents—following the SAR framework established by Jandourek et al. (2015), where N-methyl-3-(octylamino)pyrazine-2-carboxamide achieved MIC = 25 μg/mL against M. tuberculosis H37Rv [3]—the N-ethyl scaffold enables exploration of a distinct lipophilicity-activity space inaccessible to N-methyl or unsubstituted analogs.

QSAR Model Building: Calibration Compound for N-Alkylpyrazine Carboxamides

Computational chemistry groups developing QSAR or machine learning models for pyrazine-2-carboxamide bioactivity should use N-ethylpyrazine-2-carboxamide as a key calibration point. Its computed molecular surface electrostatic potential features—demonstrated to correlate with cytotoxicity in a QSAR model achieving R² = 0.922 [1]—provide a defined reference for the N-ethyl substitution pattern. The compound's two rotatable bonds and balanced hydrogen-bonding profile (1 donor, 3 acceptors) make it an ideal midpoint compound for testing the predictive accuracy of conformation-dependent descriptors across the N-alkyl series [2].

Synthetic Methodology: Benchmarking Amide Coupling Efficiency

Process chemistry and synthetic methodology groups can employ N-ethylpyrazine-2-carboxamide as a benchmark substrate for developing and comparing amide bond-forming reactions. The synthesis proceeds via coupling of pyrazine-2-carboxylic acid with ethylamine, typically using DCC in dichloromethane [1]. The absence of steric hindrance at the ethylamine nucleophile and the electron-deficient pyrazine ring provide a controlled system for evaluating coupling reagent efficiency, comparing traditional carbodiimide methods against emerging catalytic approaches. Patent literature further describes solvent-free and strong-base-mediated routes that may offer higher purity and yield [2].

Analytical Reference Standard for Pyrazine-2-carboxamide Libraries

Organizations building proprietary compound libraries of pyrazine-2-carboxamide derivatives should procure N-ethylpyrazine-2-carboxamide as a well-defined analytical reference standard. The compound's predicted ¹H NMR signatures (CH₃ triplet ~1.2-1.3 ppm, CH₂ quartet ~3.4-3.5 ppm) and IR features (N-H stretch ~3300 cm⁻¹, amide I band) provide unambiguous identity markers that differentiate it from the parent pyrazine-2-carboxamide (PYCA) and other N-alkyl analogs [1][2]. These spectroscopic handles, combined with the compound's moderate polarity (XLogP3 0.2), facilitate HPLC method development for purity assessment across diverse N-substituted pyrazine-2-carboxamide library members.

Application
Selection Property
Validation Focus
Antitubercular lead optimization
Predicted lipophilicity range (bridges PZA and longer-chain analogs)
MIC SAR exploration vs. M. tuberculosis H37Rv
QSAR model calibration
Computed electrostatic potential features; 2 rotatable bonds
Model accuracy for pyrazine-2-carboxamide cytotoxicity prediction
Synthetic methodology benchmarking
Amide coupling reactivity (pyrazine-2-carboxylic acid + ethylamine)
Coupling efficiency; comparison of DCC vs. catalytic methods
Analytical reference standard
Predicted ¹H NMR and IR spectral markers
Identity testing and HPLC purity method development
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